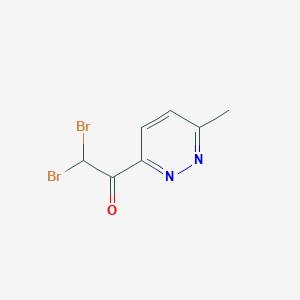
2,2-Dibromo-1-(6-methylpyridazin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dibromo-1-(6-methylpyridazin-3-yl)ethanone: is an organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(6-methylpyridazin-3-yl)ethanone typically involves the bromination of 1-(6-methylpyridazin-3-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve maintaining the reaction mixture at a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques can further enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: 2,2-Dibromo-1-(6-methylpyridazin-3-yl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 1-(6-methylpyridazin-3-yl)ethanone by using reducing agents like zinc and acetic acid.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Reduction Reactions: Zinc dust and acetic acid or sodium borohydride in methanol are commonly used.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic medium can be employed.
Major Products Formed:
Substitution Reactions: Products like 2-azido-1-(6-methylpyridazin-3-yl)ethanone, 2-thiocyanato-1-(6-methylpyridazin-3-yl)ethanone, and 2-methoxy-1-(6-methylpyridazin-3-yl)ethanone.
Reduction Reactions: 1-(6-methylpyridazin-3-yl)ethanone.
Oxidation Reactions: Corresponding carboxylic acids or other oxidized derivatives.
科学的研究の応用
Chemistry: 2,2-Dibromo-1-(6-methylpyridazin-3-yl)ethanone is used as an intermediate in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound can be used to study the effects of brominated pyridazines on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Medicine: The compound’s derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential as a lead compound for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and materials with specific properties. Its brominated structure makes it useful in flame retardants and other applications requiring halogenated compounds.
作用機序
The mechanism of action of 2,2-Dibromo-1-(6-methylpyridazin-3-yl)ethanone and its derivatives depends on the specific biological or chemical context
Electrophilic Interactions: The bromine atoms can act as electrophiles, reacting with nucleophilic sites in biological molecules or other chemical species.
Radical Reactions: Bromine atoms can generate radicals under certain conditions, leading to radical-mediated reactions.
Enzyme Inhibition: The compound or its derivatives may inhibit specific enzymes by binding to their active sites or interacting with essential cofactors.
類似化合物との比較
1-(6-Methylpyridazin-3-yl)ethanone: The non-brominated analog of 2,2-Dibromo-1-(6-methylpyridazin-3-yl)ethanone.
2,2-Dichloro-1-(6-methylpyridazin-3-yl)ethanone: A chlorinated analog with similar chemical properties but different reactivity.
2,2-Difluoro-1-(6-methylpyridazin-3-yl)ethanone: A fluorinated analog with distinct electronic and steric effects.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which impart specific reactivity and properties. The bromine atoms enhance the compound’s electrophilicity, making it more reactive in substitution and radical reactions. Additionally, the brominated structure may confer unique biological activities and interactions compared to its chlorinated or fluorinated analogs.
特性
分子式 |
C7H6Br2N2O |
|---|---|
分子量 |
293.94 g/mol |
IUPAC名 |
2,2-dibromo-1-(6-methylpyridazin-3-yl)ethanone |
InChI |
InChI=1S/C7H6Br2N2O/c1-4-2-3-5(11-10-4)6(12)7(8)9/h2-3,7H,1H3 |
InChIキー |
CTEVGEMFEAWNKB-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(C=C1)C(=O)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


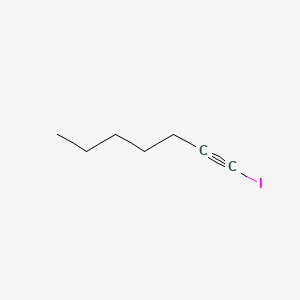


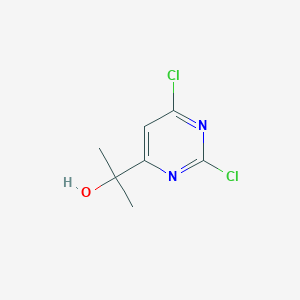

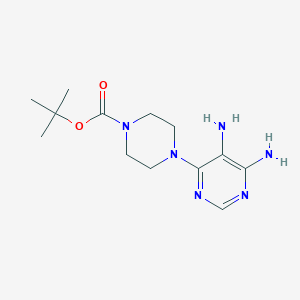

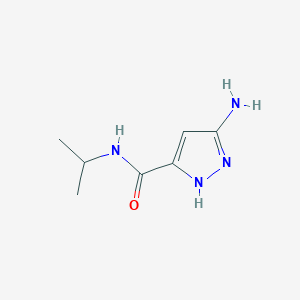
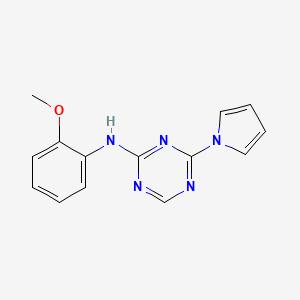
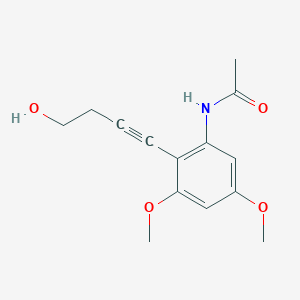
![2-[[1-(2-Aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B13878233.png)
![4-(Cyclopropylamino)-2-(imidazo[1,2-a]pyridin-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13878234.png)
![Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13878239.png)

